

Bemcentinib progression free survival overall survival data

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Compound Focus: Bemcentinib

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Reported Efficacy Data for Bemcentinib

The following table summarizes the key efficacy outcomes reported in clinical trials for **bemcentinib** across different cancer types and treatment combinations.

Cancer Type	Phase	Intervention	Patient Population	Key Efficacy Findings	Source & Context
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| **Advanced NSCLC** [1] | Phase 1 | **Bemcentinib** + Docetaxel | 17 evaluable patients, previously treated | • **ORR**: 35% (6/17 Partial Response) • **DCR**: 82% (47% Stable Disease) | Single-arm trial; no comparator group. PFS and OS not reported. | | **Acute Myeloid Leukemia (AML)** [2] | Phase 1b/2a | **Bemcentinib** + LDAC (Low-Dose Cytarabine) | 36 patients, unfit for intensive chemo | • **CR/CRi Rate**: 19.4% (7/36 patients) | Cohort included R/R and treatment-naïve patients; primary endpoint was safety. | | **Metastatic Melanoma** [3] | Phase 1b/2 | **Bemcentinib** + SOC* | 91 randomized patients, previously untreated | • **ORR, PFS, OS**: No improvement vs. SOC alone. | *SOC: pembrolizumab or dabrafenib+trametinib. Trial showed no efficacy benefit for adding **bemcentinib**. |

Experimental Methodology in Key Studies

For researchers, the methodologies from these trials provide a foundation for designing future studies.

- **NSCLC Trial (NCT02922777) Design [1]:**

- **Study Design:** Open-label, single-institution, 3+3 dose escalation Phase 1 trial.
- **Patient Population:** Adults with previously treated advanced NSCLC, ECOG 0-1, and adequate organ function.
- **Dosing Schedule:** **Bemcentinib** was started with a 3-day loading dose (200mg or 400mg) followed by a daily maintenance dose (100mg or 200mg), in combination with intravenous docetaxel (60 or 75 mg/m²) every 21 days.
- **DLT Assessment:** Conducted over the first cycle (7-day **bemcentinib** run-in plus 21 days of combination therapy).
- **Protocol Amendment:** Due to high rates of neutropenia, prophylactic G-CSF was mandated for later patients. The **Maximum Tolerated Dose (MTD)** was established as docetaxel 60 mg/m² with G-CSF plus **bemcentinib** (400mg load → 200mg daily).

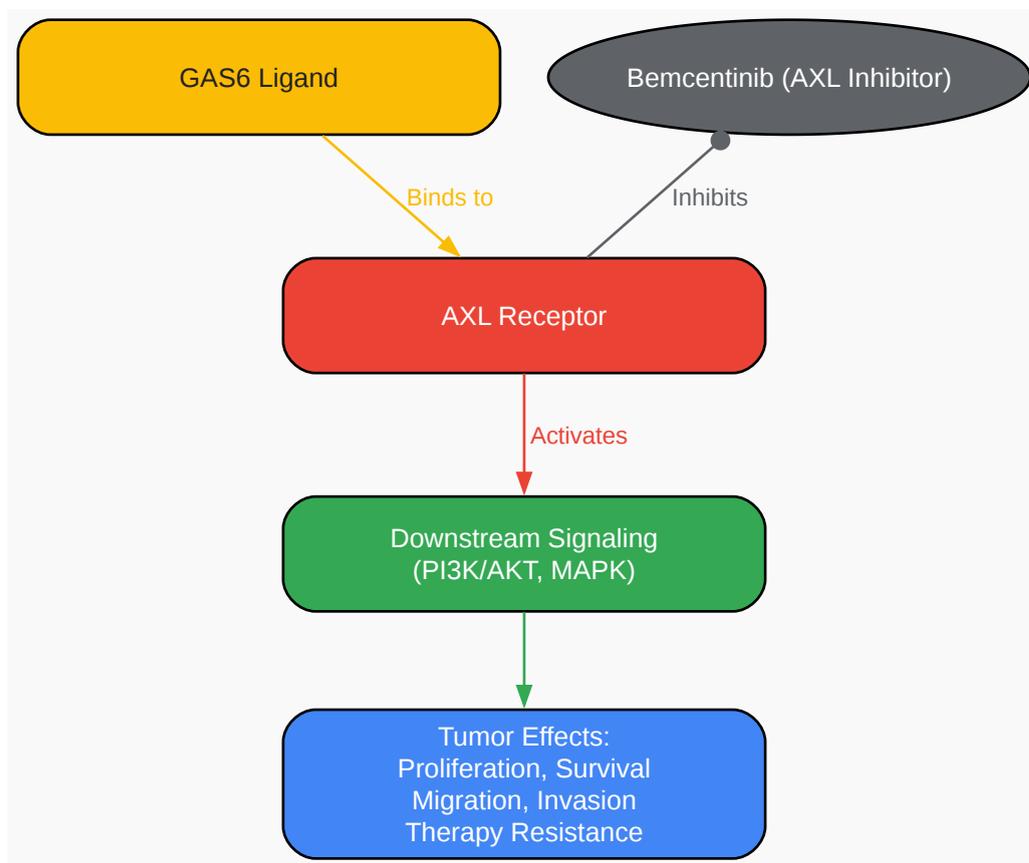
- **AML Trial (NCT02488408) Design [2]:**

- **Study Design:** Open-label, dose-escalation, and cohort expansion Phase 1b/2a trial.
- **Patient Population:** Patients with R/R AML or newly diagnosed AML unfit for intensive chemotherapy.
- **Dosing:** A loading/maintenance dose of 400/200 mg of an enhanced formulation of **bemcentinib** was selected for the combination cohort with LDAC.
- **Primary Endpoints:** For dose-escalation (monotherapy), the primary endpoint was identification of the MTD. For the combination cohort, the primary endpoint was safety and tolerability.

Bemcentinib's Mechanism of Action

Bemcentinib is a first-in-class, oral, highly selective inhibitor of the AXL receptor tyrosine kinase [3] [2]. AXL is often overexpressed in cancers and is associated with tumor progression, epithelial-mesenchymal transition (EMT), therapy resistance, and immunosuppression [4] [5].

The diagram below illustrates the core mechanism by which **bemcentinib** targets the GAS6/AXL signaling pathway to exert its anti-tumor effects.



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Interpretation and Future Directions

- **Data Context:** The promising activity of **bemcentinib** + docetaxel in a Phase 1 NSCLC trial provided rationale for further investigation [1]. However, the negative results in melanoma highlight that efficacy is likely context-dependent and influenced by cancer type and combination therapy [3].
- **Current Status:** The role of AXL inhibition in NSCLC and other cancers remains under investigation [1] [4]. The available data is primarily from early-phase trials, and mature PFS/OS figures from large, randomized controlled trials are needed to definitively establish its clinical benefit.
- **Research Considerations:** Future studies may focus on identifying predictive biomarkers (e.g., high AXL expression) to select patients most likely to respond. Combination strategies with immunotherapy or other targeted agents are also a key area of ongoing research to overcome therapy resistance [4].

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